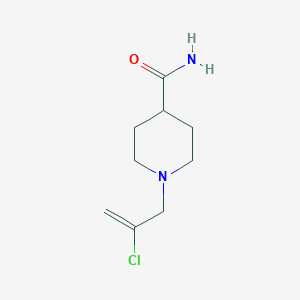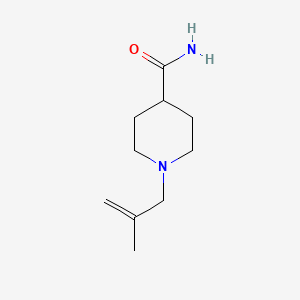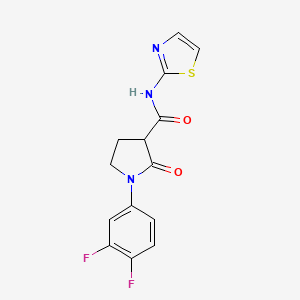
1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide, also known as CPPC, is a chemical compound that belongs to the piperidine family. CPPC has been of interest to scientists due to its potential applications in scientific research.
Mechanism of Action
1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide works by binding to the catalytic domain of PARP and inhibiting its activity. This leads to the accumulation of DNA damage and ultimately results in cell death. 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide has been shown to be a selective inhibitor of PARP, with little to no effect on other enzymes or proteins in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide are primarily related to its inhibition of PARP. Studies have shown that 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide can induce cell death in cancer cells that are dependent on PARP for survival. 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide has also been shown to enhance the effects of chemotherapy and radiation therapy in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide in lab experiments include its potency and selectivity as an inhibitor of PARP. 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide can be used to study the role of PARP in various cellular processes, such as DNA repair and cell death. However, there are also limitations to using 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide in lab experiments. For example, 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide may have off-target effects on other enzymes or proteins in the body, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide in scientific research. One potential application is in the development of new cancer therapies. 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide has shown promise as a sensitizer for chemotherapy and radiation therapy, and further research could lead to the development of new combination therapies. Another potential application is in the study of PARP inhibitors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide could be used to study the role of PARP in other cellular processes, such as inflammation and immune response.
Synthesis Methods
The synthesis of 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide involves the reaction between 1-(2-chloroprop-2-enyl)piperidine and isocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide as the final product. The synthesis of 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide can be optimized by adjusting the reaction conditions, such as temperature, pressure, and reaction time.
Scientific Research Applications
1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide has been used in scientific research as a tool to study the function of certain proteins and enzymes in the body. 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. By inhibiting PARP, 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide can be used to study the role of PARP in various cellular processes, such as apoptosis and necrosis.
properties
IUPAC Name |
1-(2-chloroprop-2-enyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-7(10)6-12-4-2-8(3-5-12)9(11)13/h8H,1-6H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMXVDUMCFCJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCC(CC1)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline](/img/structure/B7565798.png)
![1-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-3-(1-phenylethyl)imidazolidine-2,4,5-trione](/img/structure/B7565799.png)
![2-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565802.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[2-[(3-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B7565805.png)
![1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone](/img/structure/B7565811.png)



![6-chloro-4-N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7565846.png)
![Methyl 2-[(1-tert-butyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7565866.png)
![3-[3-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7565874.png)
![Methyl 2-[[1-(2-methylpropyl)tetrazol-5-yl]sulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7565882.png)
![1-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B7565900.png)